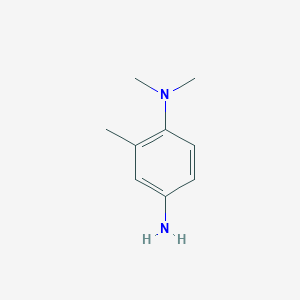

N1,N1,2-Trimethylbenzene-1,4-diamine

Description

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is an aromatic diamine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . The compound features two methyl groups on the N1 nitrogen and an additional methyl group at the C2 position of the benzene ring (Figure 1). This substitution pattern distinguishes it from other benzene-1,4-diamine derivatives, influencing its physicochemical properties, reactivity, and applications. It is primarily utilized as a synthetic intermediate in pharmaceuticals, coordination chemistry, and materials science .

Properties

IUPAC Name |

1-N,1-N,2-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGFAGAHQPLGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021899 | |

| Record name | (4-Amino-2-methylphenyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-11-8 | |

| Record name | (4-Amino-2-methylphenyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N,1-N,2-trimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,2-Trimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reduction of N,N,2-trimethyl-4-nitroaniline using palladium on carbon as a catalyst in an ethanol solution under a hydrogen atmosphere . The reaction is carried out at room temperature for about 4 hours, yielding the desired product with a high purity of 95%.

Industrial Production Methods

Industrial production methods for N1,N1,2-Trimethylbenzene-1,4-diamine typically involve large-scale reduction reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N1,2-Trimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be further reduced to form more saturated amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like chromic acid for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include quinones, more saturated amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N1,2-Trimethylbenzene-1,4-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of N1,N1,2-Trimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and functional differences between N1,N1,2-Trimethylbenzene-1,4-diamine and related compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine increases polarity and electron deficiency, enhancing its utility in electronic materials . In contrast, methyl groups in the target compound improve solubility in non-polar solvents . Positional Isomerism: N1,N1,4-Trimethylbenzene-1,2-diamine (1,2 isomer) exhibits distinct reactivity due to steric hindrance between the C4 methyl and amine groups, limiting its use in cross-coupling reactions compared to the 1,4 isomer . Alkyl Chain Length: N1,N1-Dipropylbenzene-1,4-diamine (propyl substituents) demonstrates higher lipophilicity, making it suitable for lipid-based drug formulations, whereas shorter methyl groups in the target compound favor crystallinity .

Functional Group Diversity :

- Methoxy Derivatives : The methoxy group in 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine introduces photoactivity, enabling applications in UV-curable resins .

- Quaternary Ammonium Analogs : TMPD (tetramethyl-substituted) serves as a redox mediator in biochemical assays due to its stable radical cation formation .

Physicochemical Properties

Biological Activity

N1,N1,2-Trimethylbenzene-1,4-diamine, also known as TMB-1, is a compound with significant biological activity due to its unique chemical structure, which includes two amino groups and three methyl groups attached to a benzene ring. This compound has drawn attention in various fields including medicinal chemistry, environmental science, and industrial applications.

- Molecular Formula : C9H14N2

- Molecular Weight : 150.22 g/mol

- IUPAC Name : N1,N1,2-trimethylbenzene-1,4-diamine

- InChI Key : VBPHFCKSOJIZJU-UHFFFAOYSA-N

The compound's structure allows it to participate in various biochemical reactions as a nucleophile. Its amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function.

N1,N1,2-Trimethylbenzene-1,4-diamine exhibits its biological effects primarily through:

- Nucleophilic Reactions : The compound can act as a nucleophile in biochemical pathways, facilitating various reactions.

- Hydrogen Bonding : The amino groups enable the formation of hydrogen bonds with biological macromolecules, impacting enzyme catalysis and receptor-ligand interactions .

Antioxidant Properties

Research indicates that N1,N1,2-trimethylbenzene-1,4-diamine has antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways. For instance:

- Case Study : A study published in a peer-reviewed journal demonstrated that TMB-1 effectively inhibited the growth of breast cancer cells by promoting apoptosis and cell cycle arrest .

Enzyme Interaction

N1,N1,2-trimethylbenzene-1,4-diamine has been shown to interact with various enzymes:

| Enzyme Type | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition | Alters drug metabolism |

| Nitric Oxide Synthase | Activation | Enhances nitric oxide production |

| Kinases | Modulation | Influences cell signaling |

These interactions suggest potential therapeutic applications in drug development and metabolic engineering.

Toxicological Profile

While N1,N1,2-trimethylbenzene-1,4-diamine shows promise in various applications, its toxicological profile must be considered:

- Acute Toxicity : Studies indicate moderate acute toxicity when administered at high doses.

- Chronic Exposure Risks : Long-term exposure may lead to adverse health effects; therefore, safety assessments are essential for industrial applications.

Applications in Industry and Research

The compound's unique properties make it valuable in several fields:

- Pharmaceuticals : Used as a building block for synthesizing biologically active molecules.

- Dyes and Pigments : Employed in the production of colorants due to its chemical stability.

- Environmental Science : Investigated for its role in pollutant degradation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.